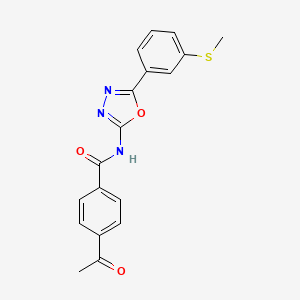![molecular formula C16H16N6O2S B2489593 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 769927-54-0](/img/structure/B2489593.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H16N6O2S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Elucidation
A new series of derivatives including the mentioned compound have been synthesized, with their structures confirmed through various spectroscopic methods such as H1NMR, MASS, IR Spectra, and Elemental Analysis. These compounds have been screened for in-vitro antibacterial, antifungal, and anti-tuberculosis activity, highlighting their broad pharmaceutical applicability (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Anticancer Activity
Modifications to the acetamide group in certain derivatives have been studied for their remarkable anticancer effects. Alkylurea moiety replaced the acetamide group, with several compounds demonstrating potent antiproliferative activities against human cancer cell lines. This adjustment not only retained the antiproliferative activity but also significantly reduced acute oral toxicity (Xiao-meng Wang et al., 2015).
Antiexudative Activity
Research into pyrolin derivatives of N-acetamides, closely related to the chemical structure of interest, has been conducted to investigate their antiexudative properties. This study aims to develop more effective and relatively non-toxic modern medicines, with several compounds outperforming the reference drug in terms of anti-exudative activity (N. Chalenko et al., 2019).
Antimicrobial Activity
Several synthesized derivatives have shown promising antimicrobial activity against selected bacterial and fungal strains. This reinforces the compound's potential as a basis for developing new antimicrobial agents (J.J. Majithiya & B. Bheshdadia, 2022).
Enzyme Inhibitory Activities
Compounds synthesized from derivatives have been evaluated for their inhibition potential against various enzymes, such as bovine carbonic anhydrase and cholinesterases. This indicates potential therapeutic applications in treating diseases associated with enzyme dysregulation (N. Virk et al., 2018).
Antioxidant Activity
Coordination complexes constructed from related derivatives have been studied for their antioxidant activity, showing significant efficacy. This suggests their utility in combating oxidative stress-related conditions (K. Chkirate et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease (PD) . α-syn is an intrinsically disordered protein that, under pathological conditions, forms amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
This compound acts as an inhibitor of α-syn aggregation . It interacts with α-syn, preventing the formation of amyloid fibrils, which are the main constituents of intraneuronal inclusions known as Lewy bodies and Lewy neurites .
Biochemical Pathways
The compound affects the pathway involving α-syn and its aggregation into amyloid fibrils. These fibrils lead to neuronal pathological inclusions located both in the neuron soma and in axons . The aggregation process causes cytotoxicity through different mechanisms such as increased lipid membrane permeabilization, mitochondrial damage, and oxidative stress .
Pharmacokinetics
It was able to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of PD markers after the administration of the same neurotoxin .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, thereby reducing neurotoxicity and neurodegeneration. It has been shown to slightly reduce α-syn aggregation . It also displayed the ability to prevent neurodegeneration produced by the neurotoxin MPTP, as evidenced by the investigation of the levels of tyrosine hydroxylase (TH) and α-syn in the midbrain .
properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-24-13-4-2-3-12(9-13)19-14(23)10-25-16-21-20-15(22(16)17)11-5-7-18-8-6-11/h2-9H,10,17H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCXUDQIMWZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

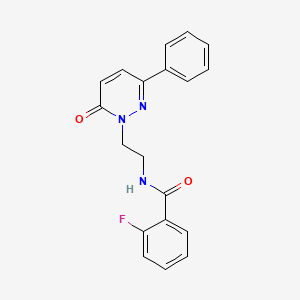

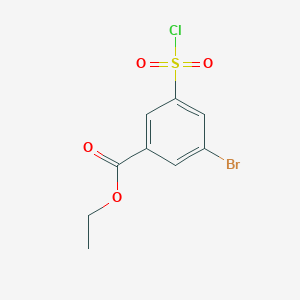
![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)


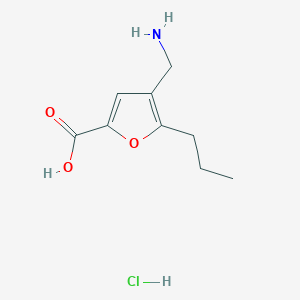
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)
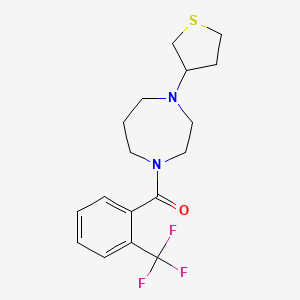
![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)
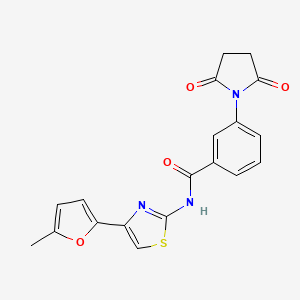
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)
![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)
